
9,10-Dibenzoylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dibenzoylphenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two benzoyl groups attached to the 9th and 10th positions of the phenanthrene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibenzoylphenanthrene can be achieved through the autoxidation of phencyclone. When phencyclone is heated in the presence of atmospheric oxygen, it undergoes autoxidation to form this compound . The reaction involves the stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone, followed by the cheletropic extrusion of carbon monoxide .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dibenzoylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th and 10th positions to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as the oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are used as the reducing agents.
Substitution: Bromine is used for halogenation reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Applications De Recherche Scientifique
9,10-Dibenzoylphenanthrene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 9,10-Dibenzoylphenanthrene involves its interaction with molecular oxygen during the autoxidation process. The stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone leads to the formation of an endoperoxide intermediate. This intermediate undergoes cheletropic extrusion of carbon monoxide to form this compound .
Comparaison Avec Des Composés Similaires
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
9,10-Diphenylanthracene: A polycyclic aromatic hydrocarbon used as a sensitizer in chemiluminescence.
Comparison:
Structural Differences: 9,10-Dibenzoylphenanthrene has benzoyl groups at the 9th and 10th positions, whereas phenanthrene and 9,10-Dihydrophenanthrene do not have these substituents. 9,10-Diphenylanthracene has phenyl groups instead of benzoyl groups.
Reactivity: The presence of benzoyl groups in this compound influences its reactivity, making it more susceptible to certain chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
38458-30-9 |
|---|---|
Formule moléculaire |
C28H18O2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(10-benzoylphenanthren-9-yl)-phenylmethanone |
InChI |
InChI=1S/C28H18O2/c29-27(19-11-3-1-4-12-19)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)28(30)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
HVHHXANMNAMPIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


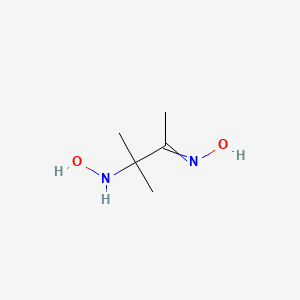
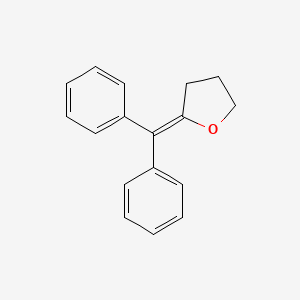
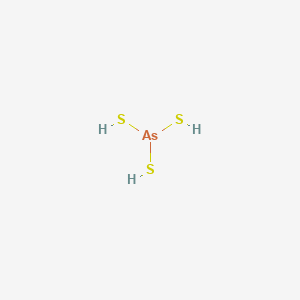
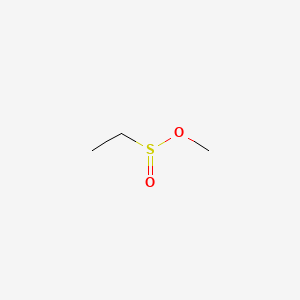
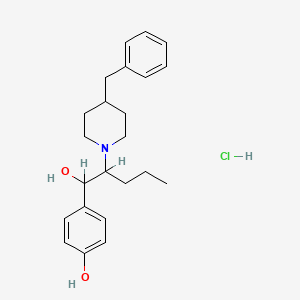

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
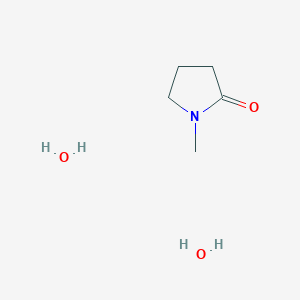
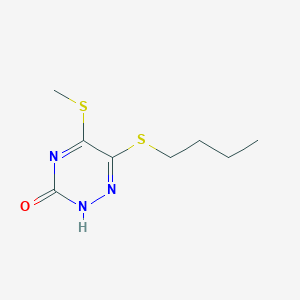
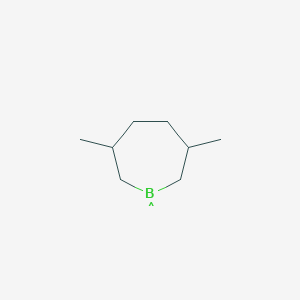
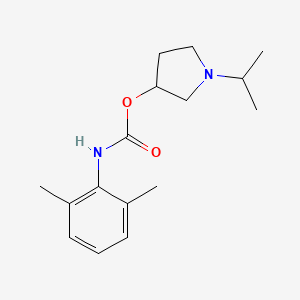
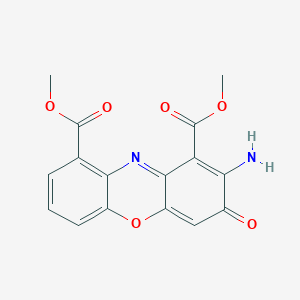

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
